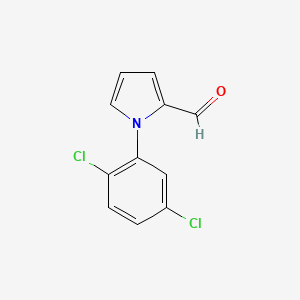
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as DFPT, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. DFPT is a member of the indol-4-one family of compounds, which are characterized by their aromatic properties and their ability to form strong hydrogen bonds. DFPT is also a fluorinated phenyl compound, meaning it contains a fluorine atom bonded to a phenyl ring. This makes DFPT an interesting compound for scientific research, as it has both aromatic and fluorinated properties.
Wissenschaftliche Forschungsanwendungen
Optical and Dielectric Properties of Polyimide Films
Research has investigated the impact of fluorinated groups on the optical and dielectric properties of polyimide films, highlighting the potential of fluorinated compounds in enhancing material properties for applications in electronics and photonics. The study demonstrated that fluorinated polyimides exhibit excellent solubility, thermal stability, and favorable optical and dielectric characteristics, making them suitable for advanced electronic applications (Jang et al., 2007).
Synthesis of Trifluoromethylated Analogues
Another application is the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are of interest due to their potential biological activity. These compounds were synthesized using a Michael-like 1,4-conjugate hydrocyanation process, showcasing the utility of fluorinated compounds in medicinal chemistry and drug design (Sukach et al., 2015).
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane, a compound related to the target molecule by the presence of fluorine atoms, has been utilized as a catalyst in various chemical reactions. It has been shown to catalyze hydrometallation reactions, alkylations, and aldol-type reactions, illustrating the role of fluorinated compounds in facilitating diverse chemical transformations (Erker, 2005).
Synthesis of Trifluoromethylated Compounds
Fluorinated compounds play a crucial role in the synthesis of trifluoromethyl-substituted compounds, which are valuable in pharmaceuticals and agrochemicals. Novel methods for incorporating the trifluoropropynyl group into organic compounds have been developed, expanding the toolkit available for the synthesis of fluorine-based biologically active substances (Shimizu et al., 2009).
Deoxyfluorination of Carboxylic Acids
The development of new reagents for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates another application of fluorinated compounds. This process is essential for synthesizing fluorinated analogues of organic compounds, which can have improved physical, chemical, and biological properties compared to their non-fluorinated counterparts (Wang et al., 2021).
Wirkmechanismus
Target of Action
The compound 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one primarily targets the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the brain, and it plays a significant role in the function of the central nervous system.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents dopamine, a neurotransmitter, from binding to the D2 receptors and exerting its typical effects.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZIYWFNJHHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)

![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)